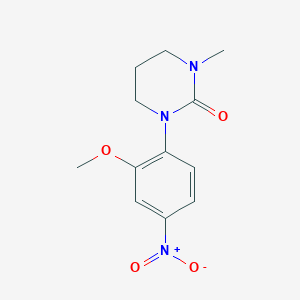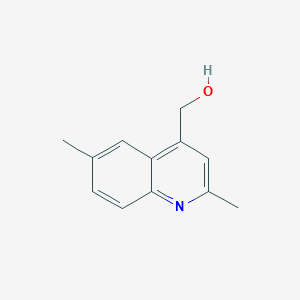![molecular formula C10H14O B8339068 1-(1-Propenyl)spiro[2.4]heptan-4-one](/img/structure/B8339068.png)
1-(1-Propenyl)spiro[2.4]heptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Propenyl)spiro[2.4]heptan-4-one is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol This compound is characterized by its unique spirocyclic structure, which consists of a heptane ring fused with a spiro carbon atom and a propenyl group attached to the spiro carbon
Preparation Methods
The synthesis of 1-(1-Propenyl)spiro[2.4]heptan-4-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable heptanone derivative with a propenylating agent under specific reaction conditions. The reaction typically requires the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the spirocyclic structure .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient production of this compound .
Chemical Reactions Analysis
1-(1-Propenyl)spiro[2.4]heptan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1-Propenyl)spiro[2.4]heptan-4-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(1-Propenyl)spiro[2.4]heptan-4-one can be compared to other spirocyclic compounds, such as spiro[2.4]heptan-4-one and spiro[2.5]octan-4-one. These compounds share similar structural features but differ in the size and substitution patterns of their rings . The unique propenyl group in this compound distinguishes it from these similar compounds, potentially leading to different chemical and biological properties .
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-prop-1-enylspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C10H14O/c1-2-4-8-7-10(8)6-3-5-9(10)11/h2,4,8H,3,5-7H2,1H3 |
InChI Key |
LPZSLESACDZARW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CC12CCCC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

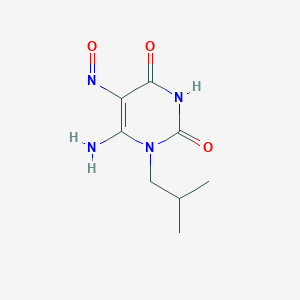
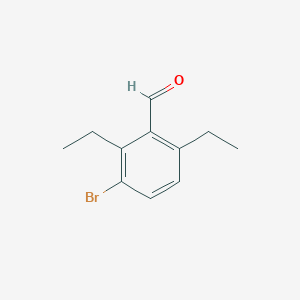

![5-bromo-3-cyclopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8339011.png)
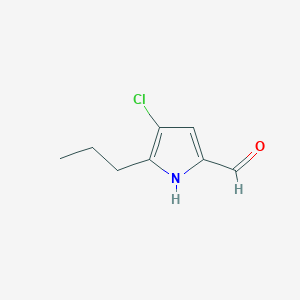
![(R)-6-bromo-N-(6-oxaspiro[2.5]octan-1-yl)pyridin-2-amine](/img/structure/B8339022.png)

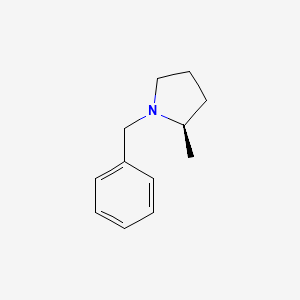
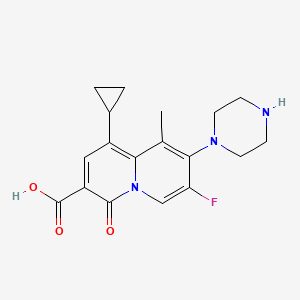
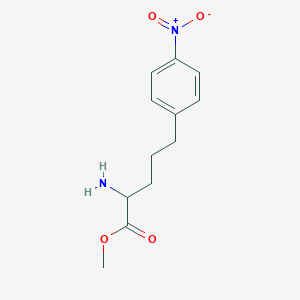
![3-[5-Chloro-2-(methylthio)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B8339070.png)
